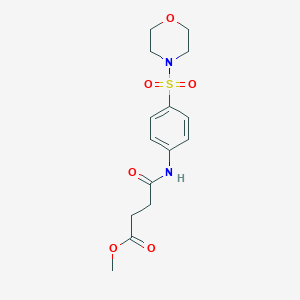

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a type of sulfonamide derivative that has been synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds similar to Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate have been studied for their antimicrobial properties. Research efforts are focused on combating drug resistance by pathogens through the synthesis of new derivatives that can act as effective antimicrobial agents .

Anticancer Drug Development

These compounds are also being explored for their potential in anticancer drug development. The aim is to overcome resistance by cancerous cells to current treatments, with studies on newly synthesized derivatives showing promise in this field .

Molecular Modelling

Molecular modelling is another significant application area. The molecular structures of synthesized derivatives are confirmed through physicochemical properties and modelling, which aids in understanding their interactions at the molecular level .

Pharmacological Activities

The pharmacological activities of these compounds, including their therapeutic potential and efficacy, are a key area of research. This involves studying the biological significance of newly synthesized derivatives .

Synthesis of Derivatives

The synthesis process of these compounds and their derivatives is crucial for their application in scientific research. This includes exploring different synthesis routes and confirming molecular structures .

Biological Evaluation

Biological evaluation of these compounds involves testing their efficacy and safety in various biological systems, which is essential for their application in medicine and pharmacology .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .

Mode of Action

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation .

Pharmacokinetics

For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory activity .

Result of Action

The inhibition of COX-1 and COX-2 by Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate leads to a decrease in the production of prostaglandins, reducing inflammation . This makes it potentially useful in the treatment of inflammatory diseases.

Propiedades

IUPAC Name |

methyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-22-15(19)7-6-14(18)16-12-2-4-13(5-3-12)24(20,21)17-8-10-23-11-9-17/h2-5H,6-11H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPJGLIFUXQQDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)

![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)

![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)

![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)

![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)

![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)

![4-{[2-(4-morpholinylcarbonyl)phenyl]hydrazono}-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464998.png)